molecular formula C14H16FNO3S2 B2899834 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1448056-26-5

4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2899834
CAS RN: 1448056-26-5
M. Wt: 329.4
InChI Key: NLPCGZQGTJWNEW-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide, also known as compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a sulfonamide derivative that has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase IX. This inhibition leads to a reduction in the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of various diseases. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X in laboratory experiments is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X in laboratory experiments is its potential toxicity. It is important to use appropriate safety measures when handling this 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide to avoid any adverse effects.

Future Directions

There are several future directions for the research on 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X. One potential direction is the development of anticancer drugs based on its inhibitory activity against carbonic anhydrase IX. Another potential direction is the study of its inhibitory activity against other enzymes and its potential therapeutic applications in other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X and its potential toxicity.

Synthesis Methods

The synthesis of 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-methoxy-2-(thiophen-3-yl)ethylamine in the presence of a base. The reaction yields 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X as a white solid, which can be purified through recrystallization.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of various diseases. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

4-fluoro-N-(2-methoxy-2-thiophen-3-ylethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S2/c1-10-7-12(3-4-13(10)15)21(17,18)16-8-14(19-2)11-5-6-20-9-11/h3-7,9,14,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPCGZQGTJWNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide

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